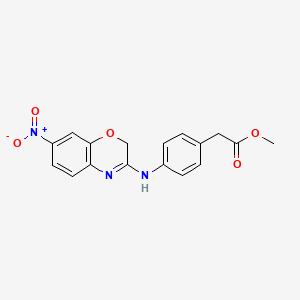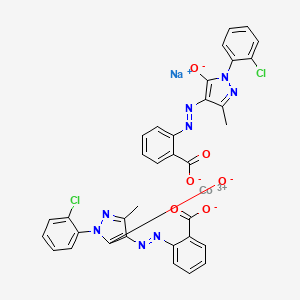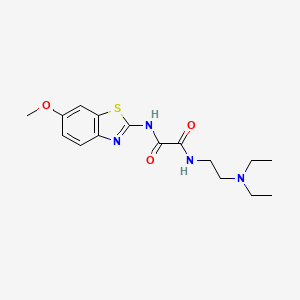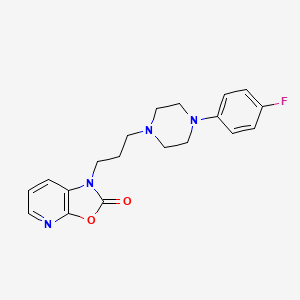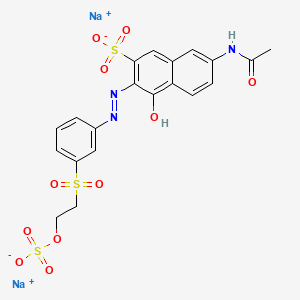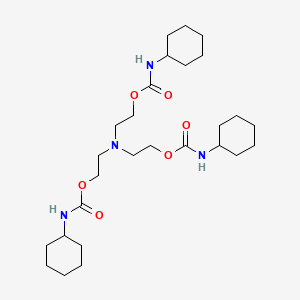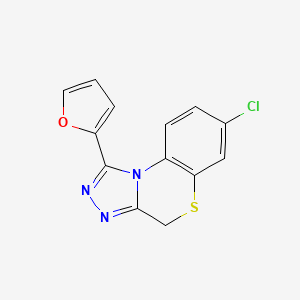
Cyanthiwigin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of cyanthiwigin D involves several key steps, including double catalytic enantioselective alkylation and Tsuji-Wacker oxidation . The synthetic strategy typically begins with the preparation of a bis(β-keto ester) intermediate, which undergoes double catalytic enantioselective allylic alkylation to establish the necessary stereocenters . This is followed by an aldehyde-selective Tsuji-Wacker oxidation to form the penultimate aldehyde intermediate . The final steps involve further functional group transformations to yield this compound .
Análisis De Reacciones Químicas
Cyanthiwigin D undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts for enantioselective alkylation and oxidizing agents for Tsuji-Wacker oxidation . The major products formed from these reactions are intermediates that retain the tricyclic core structure of this compound while introducing functional groups necessary for further transformations .
Aplicaciones Científicas De Investigación
In chemistry, it serves as a model compound for the development of new synthetic methodologies . In biology and medicine, cyanthiwigin D and related compounds have shown promise as antimicrobial agents, antineoplastic agents, and stimulators of nerve growth factor synthesis . Additionally, this compound has been investigated for its potential use in industry, particularly in the development of new pharmaceuticals .
Mecanismo De Acción
The biological activity of cyanthiwigin D is attributed to its ability to interact with specific molecular targets and pathways. For example, this compound has been shown to act as a κ-opioid receptor agonist, which may contribute to its antineoplastic and neurotrophic effects . The compound’s complex tricyclic structure allows it to engage in specific interactions with these targets, leading to the observed biological activities .
Comparación Con Compuestos Similares
Cyanthiwigin D is part of a larger family of cyanthiwigin compounds, which include cyanthiwigin B, C, F, and G . These compounds share a common tricyclic core structure but differ in the functional groups attached to this core . This compound is unique in its specific arrangement of functional groups, which contributes to its distinct biological activities . Other similar compounds include cyanthiwigin U, W, and Z, which have been synthesized using similar methodologies .
Propiedades
Número CAS |
150999-00-1 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
(3S,3aR,4S,5aR,10aR,10bS)-3a,5a,8-trimethyl-1-propan-2-yl-3,4,5,6,9,10,10a,10b-octahydrocyclohepta[e]indene-3,4-diol |
InChI |
InChI=1S/C20H32O2/c1-12(2)14-10-16(21)20(5)17(22)11-19(4)9-8-13(3)6-7-15(19)18(14)20/h8,10,12,15-18,21-22H,6-7,9,11H2,1-5H3/t15-,16+,17+,18-,19-,20+/m1/s1 |
Clave InChI |
CVOCSQYDXAWTQO-YRIPFXIYSA-N |
SMILES isomérico |
CC1=CC[C@@]2(C[C@@H]([C@@]3([C@H](C=C([C@@H]3[C@H]2CC1)C(C)C)O)C)O)C |
SMILES canónico |
CC1=CCC2(CC(C3(C(C=C(C3C2CC1)C(C)C)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



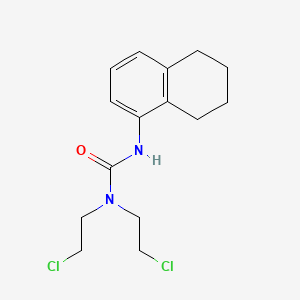
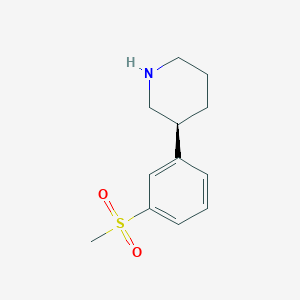
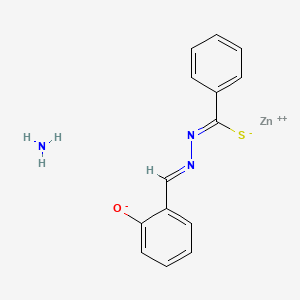
![[(3S,3aR,6S,6aS)-3-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15185905.png)


